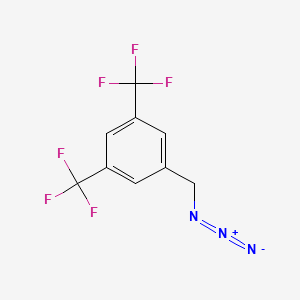
1-(Azidométhyl)-3,5-bis(trifluorométhyl)benzène
Vue d'ensemble
Description
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of an azidomethyl group and two trifluoromethyl groups attached to a benzene ring
Applications De Recherche Scientifique
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and lipophilicity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene with sodium azide in a solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures, around 70°C, and the product is isolated through extraction and purification techniques .
Industrial Production Methods
While specific industrial production methods for 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro compounds.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the compound.
Hydrogen Gas and Catalysts: Employed in reduction reactions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products Formed
Amines: Formed through reduction of the azido group.
Nitro Compounds: Resulting from oxidation reactions.
Mécanisme D'action
The mechanism of action of 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is particularly useful in bioconjugation and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Azido-2-(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
- 1-(Azidomethyl)-2-fluorobenzene
- 1-(Azidomethyl)-2-methylbenzene
Uniqueness
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both azido and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications compared to its analogs .
Propriétés
IUPAC Name |
1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6N3/c10-8(11,12)6-1-5(4-17-18-16)2-7(3-6)9(13,14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHUBCPWOLOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657806 | |
| Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620533-92-8 | |
| Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














